Noladin ether Noladin ether 2-arachidonyl glyceryl ether is a monoalkylglycerol that is glycerol which is substituted by a (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-yl group at position 2. It is a monoalkylglycerol, an endocannabinoid and a 2-alkylglycerol.
Brand Name: Vulcanchem
CAS No.: 222723-55-9
VCID: VC0004355
InChI: InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO
Molecular Formula: C23H40O3
Molecular Weight: 364.6 g/mol

Noladin ether

CAS No.: 222723-55-9

VCID: VC0004355

Molecular Formula: C23H40O3

Molecular Weight: 364.6 g/mol

* For research use only. Not for human or veterinary use.

Noladin ether - 222723-55-9

Description

Noladin ether, also known as 2-arachidonyl glyceryl ether, is a putative endocannabinoid that has been identified as a novel compound with potential biological activity. It is structurally related to other endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), but exhibits distinct pharmacological properties. Noladin ether has been reported to act primarily as an agonist at the cannabinoid CB1 receptor, though its effects on CB2 receptors have also been explored .

Biological Activity

Noladin ether has been studied for its effects on various biological systems:

  • Vasorelaxation: In rat isolated mesenteric arterial beds, noladin ether attenuates sensory neurogenic relaxation in a concentration-dependent manner. It acts at a prejunctional site, reducing the release of calcitonin gene-related peptide (CGRP) from sensory nerves without affecting vasorelaxation induced by exogenous CGRP or capsaicin .

  • Cannabinoid Receptors: Noladin ether acts as a full agonist at CB1 receptors and exhibits a relatively high affinity for CB2 receptors, though its primary selectivity is towards CB1 .

  • TRPV1 Receptors: Noladin ether does not modulate or act directly on TRPV1 receptors, as evidenced by its lack of effect on capsaicin-evoked Ca²⁺ responses in dorsal root ganglia (DRG) cells .

Pharmacological Effects

Pharmacological studies have shown that noladin ether:

  • Behavioral Effects: In animal models, noladin ether induces significant effects in tests for catalepsy, locomotor activity, hypothermia, antinociception, and intestinal motility .

  • Mechanism of Action: The inhibitory effects of noladin ether on sensory neurotransmission are abolished in the presence of pertussis toxin, indicating involvement of Gi/o protein-coupled receptors .

Table 1: Effects of Noladin Ether on Vasorelaxation

Concentration of Noladin Ether (μM)Vasorelaxation at 8 Hz (%)
Control57.3 ± 6.8
1 μM23.3 ± 3.8
3 μM8.7 ± 2.9

Table 2: Affinity of Noladin Ether for Cannabinoid Receptors

Receptor TypeAffinity (K_i)
CB1High affinity
CB2480 nM
CAS No. 222723-55-9
Product Name Noladin ether
Molecular Formula C23H40O3
Molecular Weight 364.6 g/mol
IUPAC Name 2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol
Standard InChI InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15-
Standard InChIKey CUJUUWXZAQHCNC-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CO)CO
SMILES CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO
Appearance Assay:≥98%A solution in ethanol
Physical Description Solid
Synonyms Alternative Names: HU 310, 2-Arachidonyl glycerol ether
PubChem Compound 6483057
Last Modified Sep 12 2023

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